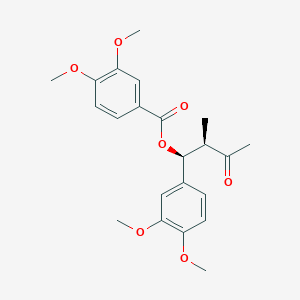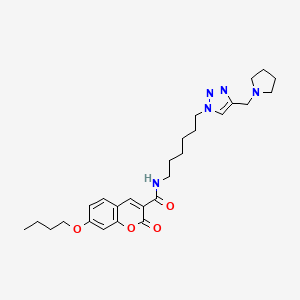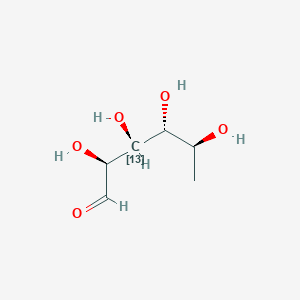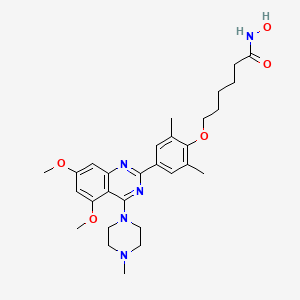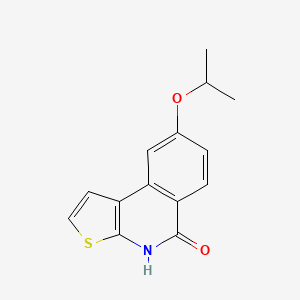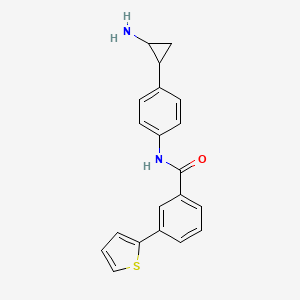
Lsd1-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lsd1-IN-16 is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an epigenetic enzyme that demethylates specific lysine residues on histone proteins, playing a crucial role in gene expression regulation. Overexpression of LSD1 has been linked to various cancers, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-16 involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route often includes reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to achieve high yield and purity. Detailed reaction conditions, including temperature, solvent, and reaction time, are optimized to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing the use of reagents, and ensuring consistent quality control. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Lsd1-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
Lsd1-IN-16 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of LSD1 in epigenetic regulation and gene expression.
Biology: Helps in understanding the biological functions of LSD1 in cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those with high LSD1 expression.
Industry: Utilized in the development of new drugs targeting epigenetic enzymes .
Mécanisme D'action
Lsd1-IN-16 exerts its effects by inhibiting the demethylase activity of LSD1. It binds to the active site of LSD1, preventing it from demethylating histone proteins. This inhibition leads to the accumulation of methylated histones, altering gene expression and affecting cellular processes such as differentiation and proliferation. The molecular targets and pathways involved include histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), which are key regulators of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tranylcypromine: A non-selective inhibitor of LSD1, also used as an antidepressant.
Iadademstat (ORY-1001): A selective LSD1 inhibitor in clinical trials for cancer treatment.
Bomedemstat (IMG-7289): Another selective LSD1 inhibitor with potential therapeutic applications
Uniqueness of Lsd1-IN-16
This compound stands out due to its high selectivity and potency against LSD1. Unlike some other inhibitors, it does not significantly affect other demethylases or unrelated enzymes, making it a valuable tool for studying LSD1-specific pathways and developing targeted therapies .
Propriétés
Formule moléculaire |
C20H18N2OS |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-[4-(2-aminocyclopropyl)phenyl]-3-thiophen-2-ylbenzamide |
InChI |
InChI=1S/C20H18N2OS/c21-18-12-17(18)13-6-8-16(9-7-13)22-20(23)15-4-1-3-14(11-15)19-5-2-10-24-19/h1-11,17-18H,12,21H2,(H,22,23) |
Clé InChI |
ZSVGAQYLNBWEPX-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)

